molecular formula C10H13N5NaO7P B13743584 5'-Thymidylic acid,3'-azido-3'-deoxy-

5'-Thymidylic acid,3'-azido-3'-deoxy-

Cat. No.: B13743584
M. Wt: 369.20 g/mol
InChI Key: FVNHKXYKJMCQDY-HNPMAXIBSA-M
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Description

5'-Thymidylic acid,3'-azido-3'-deoxy- (commonly referred to as zidovudine monophosphate or AZT-MP) is a phosphorylated derivative of the nucleoside analog 3'-azido-3'-deoxythymidine (AZT). Its molecular formula is C₁₀H₁₄N₅O₇P, with an average mass of 347.224 Da and a monoisotopic mass of 347.063084 Da . AZT-MP is a critical intermediate in the metabolic activation pathway of AZT, a first-line antiretroviral agent used against HIV. Intracellularly, AZT-MP is sequentially phosphorylated to its diphosphate (AZT-DP) and triphosphate (AZT-TP) forms, with AZT-TP acting as a competitive inhibitor of HIV reverse transcriptase (RT) .

Properties

Molecular Formula

C10H13N5NaO7P

Molecular Weight

369.20 g/mol

IUPAC Name

sodium;[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C10H14N5O7P.Na/c1-5-3-15(10(17)12-9(5)16)8-2-6(13-14-11)7(22-8)4-21-23(18,19)20;/h3,6-8H,2,4H2,1H3,(H,12,16,17)(H2,18,19,20);/q;+1/p-1/t6-,7+,8+;/m0./s1

InChI Key

FVNHKXYKJMCQDY-HNPMAXIBSA-M

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)[O-])N=[N+]=[N-].[Na+]

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)[O-])N=[N+]=[N-].[Na+]

Origin of Product

United States

Preparation Methods

Azido Substitution at the 3' Position

The critical step involves replacing the 3'-hydroxyl with an azido group. This is generally achieved by:

  • Step 1: Protecting the 5'-hydroxyl group, commonly with tert-butyldimethylsilyl (TBDMS) or other silyl protecting groups, to prevent unwanted reactions at this position.

  • Step 2: Conversion of the 3'-hydroxyl into a leaving group such as a tosylate or mesylate. This is done by reacting with tosyl chloride or mesyl chloride in the presence of a base.

  • Step 3: Nucleophilic substitution of the tosylate/mesylate with sodium azide (NaN3) in a polar aprotic solvent like dimethylformamide (DMF), leading to the formation of the 3'-azido derivative.

This approach yields 3'-azido-3'-deoxythymidine intermediates, which can be further phosphorylated.

Phosphorylation to 5'-Monophosphate

Phosphorylation at the 5' position to obtain the monophosphate is typically performed using:

  • Phosphorylating agents such as phosphorus oxychloride (POCl3) in trimethyl phosphate or other suitable solvents at low temperatures to avoid degradation.

  • Alternatively, enzymatic phosphorylation methods can be employed for regioselectivity.

The crude phosphorylated product is then purified by chromatographic techniques.

Purification Techniques

Purification is essential to obtain high-purity 5'-Thymidylic acid, 3'-azido-3'-deoxy-. Common methods include:

  • Ion-exchange chromatography (e.g., DEAE Sephadex columns)
  • Reverse-phase high-performance liquid chromatography (RP-HPLC)
  • Co-evaporation with ethanol and acetonitrile to remove solvents and impurities

Representative Synthetic Example and Yields

Based on multi-step synthetic protocols reported in literature, the synthesis can be summarized as follows:

Step Reaction Conditions Yield (%) Notes
1. Protection of 5'-OH with TBDMS 1:1 CH2Cl2/pyridine, Et3N3HF, 16 h ~82% Formation of 5'-O-TBDMS thymidine derivative
2. Conversion of 3'-OH to tosylate/mesylate TsCl or MsCl, base, low temperature High (not specified) Activation for azide substitution
3. Nucleophilic substitution with NaN3 NaN3 in DMF, room temp ~60% Formation of 3'-azido intermediate
4. Phosphorylation at 5' position POCl3 in trimethyl phosphate, 0 °C, 4 h ~83% Formation of 5'-monophosphate
5. Purification by ion-exchange and RP-HPLC Various solvents Purity >95% Final isolation as sodium or ammonium salt

Note: Yields are approximate and can vary depending on scale and exact conditions.

Analytical and Characterization Data

Optimization and Industrial Considerations

  • Reaction parameters such as temperature, solvent choice (e.g., acetonitrile, DMF), and reaction time are optimized to maximize yield and minimize byproducts.
  • Use of anhydrous conditions and inert atmosphere (argon or nitrogen) is common to prevent hydrolysis or side reactions.
  • Advanced purification methods including preparative reverse-phase HPLC ensure high purity suitable for pharmaceutical applications.
  • Scale-up requires careful control of azide handling due to its potential hazards.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions Purpose/Effect
5'-OH Protection TBDMS-Cl, pyridine, 16 h Prevents side reactions
3'-OH Activation TsCl or MsCl, base, 0–25 °C Converts OH to good leaving group
Azide Substitution NaN3 in DMF, room temp, 12–24 h Introduces azido group
Phosphorylation POCl3 in trimethyl phosphate, 0 °C, 4 h Adds 5'-monophosphate group
Purification Ion-exchange chromatography, RP-HPLC Achieves high purity

Chemical Reactions Analysis

Types of Reactions

5’-Thymidylic acid, 3’-azido-3’-deoxy- undergoes various chemical reactions, including:

    Substitution reactions: The azido group can participate in nucleophilic substitution reactions.

    Click chemistry:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5’-Thymidylic acid, 3’-azido-3’-deoxy- involves its incorporation into viral DNA during replication. The azido group at the 3’ position prevents further elongation of the DNA chain, effectively terminating DNA synthesis. This inhibition of viral DNA synthesis is the primary mechanism by which it exerts its antiviral effects .

Comparison with Similar Compounds

AZT and Its Phosphorylated Derivatives

  • AZT (Azidothymidine) : The parent compound of AZT-MP, AZT itself lacks the phosphate group. It requires intracellular phosphorylation to become active. AZT exhibits an IC₅₀ of 50–500 nM against HIV RT but shows cytotoxicity at concentrations >1 mM in uninfected cells due to off-target effects on host DNA polymerases .
  • AZT-Triphosphate (AZT-TP) : The active metabolite, AZT-TP, competes 100-fold more effectively with HIV RT than with human DNA polymerase α, explaining its selective antiviral activity .

Key Differentiation :

Property AZT-MP AZT-TP
Role in Metabolism Intermediate metabolite Active metabolite
Kinetics High intracellular levels Low intracellular levels (≤2 µM)
Enzymatic Affinity Substrate for thymidylate kinase Direct inhibitor of HIV RT

Prodrugs of AZT-MP

  • Fozivudine Tidoxil (FZD): A thioether lipid-AZT conjugate, FZD is a prodrug that releases AZT-MP intracellularly. It demonstrates comparable efficacy to AZT but with improved tolerability and once-daily dosing .

Advantages Over AZT :

  • Enhanced cellular uptake due to lipid conjugation.
  • Sustained release of AZT-MP, reducing peak-related toxicity.

Bicyclic AZT Analogues

Chemo-enzymatic synthesis has yielded bicyclic derivatives such as 3'-azido-3'-deoxy-2'-O,5'-C-bridged-homoarabinofuranosyl thymine. While their antiviral activity remains under investigation, their synthesis efficiency (89–93% yield) surpasses traditional chemical methods (49–55%) .

3'-Amino-3'-deoxythymidine

Synthesized via reduction of AZT's azide group to an amine, this analog lacks the azide moiety critical for RT inhibition. Though structurally similar, its mechanism likely diverges, emphasizing the azide group's role in AZT-MP's antiviral activity .

Comparison with Non-Thymidine Analogs

Nucleotide Analogs with Modified Bases

  • 5'-Adenylic acid and 5'-Guanylic acid methylenebis[phosphonic acid] anhydrides : These compounds (e.g., CAS 93839-86-2, 10470-57-2) replace thymine with adenine or guanine and feature methylenebis[phosphonic acid] modifications. Such structural changes may target different viral enzymes or host pathways, though direct comparative data with AZT-MP are lacking .

Enzymatic and Kinetic Comparisons

Phosphorylation Efficiency

  • AZT-MP vs. Natural dTMP: Thymidylate kinase phosphorylates AZT-MP with a 0.3% maximal rate compared to dTMP, creating a metabolic bottleneck that limits AZT-TP production. This contrasts with more efficiently phosphorylated analogs like tenofovir .
  • Host Enzyme Utilization : AZT-MP relies on cytosolic thymidine kinase (Km = 3.0 µM), whereas analogs like emtricitabine use deoxycytidine kinase, affecting tissue-specific activity .

Resistance Profiles

HIV resistance to AZT arises from RT mutations (e.g., M41L, T215Y) that increase processivity and reduce AZT-TP incorporation. In contrast, resistance to non-thymidine analogs (e.g., lamivudine) involves M184V mutations, highlighting divergent mechanisms .

Clinical and Pharmacological Data

Compound Efficacy (HIV IC₅₀) Toxicity (Host IC₅₀) Dosing Frequency Key Trial Findings
AZT-MP (via AZT) 50–500 nM >1 mM 6x daily 19% mortality reduction
FZD Comparable to AZT Lower 1x daily Phase II success

Q & A

Basic Research Questions

Q. What is the enzymatic pathway for phosphorylation of 5'-Thymidylic acid,3'-azido-3'-deoxy- (AZT) in host cells, and how does this impact its antiviral activity?

  • Methodological Answer : AZT is phosphorylated sequentially by host enzymes: cytosolic thymidine kinase (TK1) converts AZT to its monophosphate (AZT-MP), thymidylate kinase (TMPK) phosphorylates AZT-MP to AZT-DP, and nucleoside diphosphate kinase (NDPK) generates the active triphosphate (AZT-TP). Kinetic studies using purified TK1 and TMPK show AZT-MP phosphorylation is inefficient (TMPK activity is 0.3% of dTMP phosphorylation), leading to low intracellular AZT-TP levels (<2 µM). This limited anabolism explains AZT's selective toxicity to HIV reverse transcriptase (RT) over host DNA polymerases .
  • Data Contradiction : While AZT-TP inhibits HIV RT with an IC₅₀ of 0.04 µM, it poorly inhibits human DNA polymerase α (IC₅₀ > 100 µM). However, in vivo studies report host cell toxicity at high AZT doses (>1 mM), suggesting off-target effects from AZT-MP accumulation or dTTP depletion via TMPK inhibition .

Q. How can researchers verify the synthesis of 3'-azido-3'-deoxy thymidine derivatives using spectroscopic methods?

  • Methodological Answer : Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural validation. For example, 5'-O-acetyl-3'-azido-3'-deoxy-α-D-thymidine (compound 38) is confirmed via ¹H NMR (δ 2.10 ppm for acetyl CH₃) and ¹³C NMR (δ 170.5 ppm for carbonyl). Electrospray ionization MS (ESI-MS) provides exact mass confirmation (e.g., m/z 371.353 for 5'-O-benzoyl-AZT, matching theoretical mass) .

Advanced Research Questions

Q. What strategies enhance the stability and bioavailability of AZT derivatives, particularly at the 5'-position?

  • Methodological Answer : Prodrug modifications at the 5'-OH group improve lipophilicity and cellular uptake. For instance:

  • Esterification : 5'-Butanoate or 5'-benzoate derivatives (e.g., CAS 130683-70-4) increase membrane permeability. Hydrolysis by intracellular esterases regenerates active AZT .
  • Bridged analogs : Enzymatic acetylation using Lipozyme®TL IM selectively modifies primary hydroxyl groups, enabling synthesis of bicyclic AZT analogs (e.g., 3'-azido-2'-O,5'-C-bridged-homoarabinofuranosyl thymine), which resist enzymatic degradation .
    • Data Contradiction : While ester prodrugs enhance uptake, their hydrolysis rates vary across cell types, potentially leading to inconsistent antiviral activity .

Q. How does AZT-TP selectively inhibit HIV reverse transcriptase (RT) over human DNA polymerases?

  • Methodological Answer : Competitive inhibition assays reveal AZT-TP binds HIV RT with ~100-fold higher affinity than DNA polymerase α. Structural studies show the azido group at the 3'-position sterically clashes with RT’s active site, forcing chain termination upon incorporation into viral DNA. In contrast, human polymerases efficiently discriminate against AZT-TP due to tighter substrate specificity .
  • Experimental Design : Use recombinant HIV RT and DNA polymerase α in primer-extension assays with radiolabeled dNTPs and AZT-TP. Measure incorporation efficiency via gel electrophoresis .

Q. What are the implications of dTTP pool depletion in AZT-treated cells, and how can this be experimentally monitored?

  • Methodological Answer : AZT-MP acts as a competitive inhibitor of thymidylate kinase (TMPK), reducing dTTP levels by >50% in vitro. Quantify dTTP pools using HPLC-MS/MS or enzymatic assays (e.g., DNA polymerase-based incorporation). Depletion correlates with reduced host DNA synthesis and mitochondrial toxicity in long-term AZT therapy .

Methodological Challenges and Data Gaps

  • Synthesis Contamination : Impurities in AZT derivatives (e.g., incomplete deprotection of 5'-O-acetyl groups) can skew biological assays. Validate purity via HPLC (>95%) and 2D-NMR (e.g., HSQC for stereochemical confirmation) .
  • Ecotoxicity Data : Limited information exists on AZT’s environmental persistence. Researchers should conduct OECD 301 biodegradation tests and assess bioaccumulation potential using logP values (e.g., XLogP3 = 1.4 for AZT prodrugs) .

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